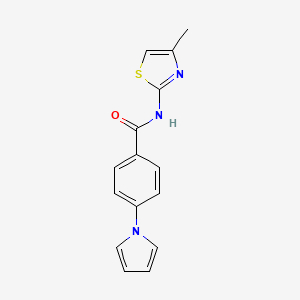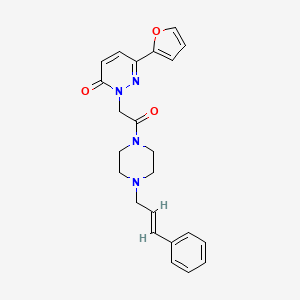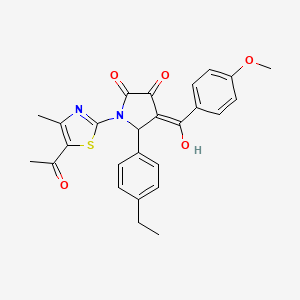![molecular formula C26H22ClNO6S B11143588 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11143588.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate with 2-(4-methylbenzenesulfonamido)butanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound may also disrupt microbial cell membranes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar compounds include:
6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ACETATE: This compound shares a similar chromen structure but lacks the sulfonamido butanoate moiety, resulting in different biological activities.
ETHYL ((6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY) (PHENYL)ACETATE: Another related compound with an ethyl ester group, which may exhibit different reactivity and applications.
The uniqueness of 6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE lies in its combined structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C26H22ClNO6S |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C26H22ClNO6S/c1-3-22(28-35(31,32)18-11-9-16(2)10-12-18)26(30)34-24-15-23-20(13-21(24)27)19(14-25(29)33-23)17-7-5-4-6-8-17/h4-15,22,28H,3H2,1-2H3 |
InChI Key |
PGIMCDBVMUGCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(1,5-dimethylhexyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11143509.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11143531.png)

![N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2,2-dimethylpropanamide](/img/structure/B11143543.png)

![(5Z)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11143556.png)
![4-{[2-(3-Pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarbaldehyde](/img/structure/B11143561.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11143565.png)
![N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-isoleucine](/img/structure/B11143573.png)
![(5Z)-2-(4-butoxyphenyl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11143580.png)
![methyl {4-methyl-5,7-bis[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11143606.png)
![N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B11143613.png)
![7-hydroxy-8-(1H-indol-2-yl)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11143615.png)
